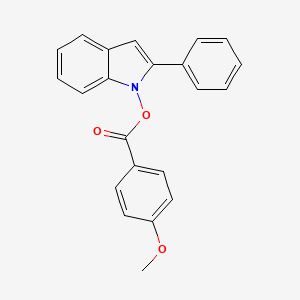

2-Phenylindolyl 4-methoxybenzoate

Description

2-Phenylindolyl 4-methoxybenzoate is an ester derivative of 4-methoxybenzoic acid, where the hydroxyl group of the carboxylic acid is replaced by a 2-phenylindolyl moiety. These compounds are notable for their roles in pharmaceuticals, flavoring agents, and organic synthesis intermediates . The 4-methoxybenzoate backbone is critical for interactions with enzymes, microbial degradation pathways, and thermal stability, as demonstrated in studies on related compounds .

Properties

Molecular Formula |

C22H17NO3 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

(2-phenylindol-1-yl) 4-methoxybenzoate |

InChI |

InChI=1S/C22H17NO3/c1-25-19-13-11-17(12-14-19)22(24)26-23-20-10-6-5-9-18(20)15-21(23)16-7-3-2-4-8-16/h2-15H,1H3 |

InChI Key |

IGWYMEZRSKHZOV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)ON2C3=CC=CC=C3C=C2C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylindolyl 4-methoxybenzoate typically involves the Fischer indole synthesis. This method starts with the reaction of acetophenone and phenylhydrazine in the presence of an acid to form acetophenone phenylhydrazone. This intermediate then undergoes cyclization to form 2-phenylindole. The final step involves esterification with 4-methoxybenzoic acid to yield 2-Phenylindolyl 4-methoxybenzoate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Fischer indole synthesis is a scalable process that can be adapted for industrial production with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-Phenylindolyl 4-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antimicrobial Properties

2-Phenylindolyl 4-methoxybenzoate has shown significant antimicrobial activity against various bacterial strains. Studies indicate that compounds with similar structural motifs exhibit potent antibacterial effects, particularly against Gram-positive and Gram-negative bacteria. For instance, certain derivatives of indole compounds have been reported to disrupt bacterial membranes, leading to cell death, which is a crucial mechanism for developing new antibiotics .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Research indicates that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In particular, studies have shown that related compounds have demonstrated efficacy against human colorectal carcinoma cell lines, suggesting potential for 2-Phenylindolyl 4-methoxybenzoate in cancer treatment .

Case Studies

Mechanism of Action

The mechanism of action of 2-Phenylindolyl 4-methoxybenzoate is not fully understood. it is believed to interact with various molecular targets and pathways. For example, indole derivatives are known to interact with estrogen receptors and other cellular targets, potentially influencing cell signaling pathways .

Comparison with Similar Compounds

Methyl 4-Methoxybenzoate (Methyl Anisate)

- Applications : Widely used as a pharmaceutical intermediate and flavoring agent due to its sweet, anise-like odor. It is also a volatile component in plants and fungi .

- Metabolism : Undergoes O-demethylation via microbial enzymes (e.g., cytochrome P450 systems) to form protocatechuate, a precursor for the beta-ketoadipate pathway .

- Synthesis: Prepared through esterification of 4-methoxybenzoic acid with methanol.

Ethyl 4-Methoxybenzoate

4-Methoxybenzoate Metal Complexes

- Coordination Chemistry : Forms stable bidentate complexes with trivalent lanthanides (e.g., La³⁺, Ce³⁺). Infrared studies confirm carboxylate group coordination, influencing thermal stability .

- Thermal Behavior : Dehydration and decomposition occur at elevated temperatures (e.g., La-complex dehydrates at ~150°C, decomposes at ~400°C) .

Chlorinated and Substituted Derivatives

- Applications: Limited data, but halogenation often correlates with pesticidal or antimicrobial activity .

- 2-Chloro-6-ethoxy-4-formylphenyl 4-Methoxybenzoate :

Key Research Findings and Data Tables

Table 1: Physical and Chemical Properties of Selected 4-Methoxybenzoate Derivatives

Table 2: Enzymatic Degradation Pathways

Structural and Functional Insights

- Biodegradability : Microbial O-demethylation efficiency varies with substituents. For example, Comamonas testosteroni preferentially demethylates 4-methoxybenzoate over sulfonated analogs, suggesting substrate specificity .

- Thermal Behavior : Analogous to lanthanide complexes, the thermal stability of 2-phenylindolyl 4-methoxybenzoate may depend on the aromatic indolyl group’s electron-donating effects .

Biological Activity

2-Phenylindolyl 4-methoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Phenylindolyl 4-methoxybenzoate can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 299.33 g/mol

This compound features an indole ring system, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

Research indicates that 2-Phenylindolyl 4-methoxybenzoate exhibits several mechanisms of action:

- Cholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the degradation of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Antineuroinflammatory Activity : Studies have shown that this compound reduces neuroinflammation by modulating inflammatory pathways in microglial cells. It has been reported to decrease the expression of pro-inflammatory cytokines, thereby exerting neuroprotective effects .

- Anticancer Properties : Preliminary investigations suggest that 2-Phenylindolyl 4-methoxybenzoate may possess anticancer activity by inducing apoptosis in cancer cell lines. Its ability to affect cell cycle progression makes it a candidate for further studies in cancer therapy .

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxicity and efficacy of 2-Phenylindolyl 4-methoxybenzoate against various cell lines:

| Cell Line | Concentration (μM) | Viability (%) | Observations |

|---|---|---|---|

| HepG2 (Liver) | 10 | >80 | No significant hepatotoxicity observed |

| SH-SY5Y (Neuronal) | 0.1 - 1 | Comparable to control | Slight increase in viability at lower concentrations |

| BV-2 (Microglial) | 0.1 - 1 | Comparable to control | Minimal cytotoxicity at low concentrations |

These results indicate that the compound maintains a favorable safety profile while exhibiting potential therapeutic effects.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been performed to identify key structural features contributing to the biological activity of related compounds. Modifications on the phenyl or methoxy groups have shown varying effects on AChE/BChE inhibition and cytotoxicity, suggesting that careful structural optimization could enhance efficacy .

Case Studies

- Neuroprotection in Alzheimer’s Disease Models : A study demonstrated that treatment with 2-Phenylindolyl 4-methoxybenzoate significantly improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic transmission and reducing neuroinflammation .

- Anticancer Activity in Leukemia Models : In vitro tests on leukemia cell lines revealed that this compound induced apoptosis through caspase activation, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.